molecular formula C17H17N3S2 B5693173 N-BENZYL-N-[2-(METHYLSULFANYL)-6,7-DIHYDRO-5H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-YL]AMINE

N-BENZYL-N-[2-(METHYLSULFANYL)-6,7-DIHYDRO-5H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-YL]AMINE

Cat. No.: B5693173
M. Wt: 327.5 g/mol
InChI Key: UPUCQZAUNCDETE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-BENZYL-N-[2-(METHYLSULFANYL)-6,7-DIHYDRO-5H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-YL]AMINE is a complex heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a benzyl group, a methylsulfanyl group, and a dihydrocyclopenta[4,5]thieno[2,3-d]pyrimidine core. The presence of these functional groups and the heterocyclic core makes it a promising candidate for various biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-N-[2-(METHYLSULFANYL)-6,7-DIHYDRO-5H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-YL]AMINE typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions in the presence of a base such as sodium methoxide (MeONa) in butanol (BuOH) . This reaction leads to the formation of pyrido[2,3-d]pyrimidin-5-one derivatives, which can be further functionalized to introduce the benzyl and methylsulfanyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-N-[2-(METHYLSULFANYL)-6,7-DIHYDRO-5H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-YL]AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: m-Chloroperbenzoic acid for oxidation reactions.

    Bases: Sodium methoxide (MeONa) for cyclization reactions.

    Solvents: Butanol (BuOH) for reflux conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the parent compound.

Scientific Research Applications

N-BENZYL-N-[2-(METHYLSULFANYL)-6,7-DIHYDRO-5H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-YL]AMINE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-BENZYL-N-[2-(METHYLSULFANYL)-6,7-DIHYDRO-5H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-YL]AMINE involves the inhibition of specific molecular targets such as protein tyrosine kinases and cyclin-dependent kinases . These enzymes play crucial roles in cell proliferation and survival, and their inhibition can lead to the suppression of tumor growth and other therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-BENZYL-N-[2-(METHYLSULFANYL)-6,7-DIHYDRO-5H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-YL]AMINE is unique due to the presence of the benzyl and methylsulfanyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential as a therapeutic agent.

Properties

IUPAC Name

N-benzyl-10-methylsulfanyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3S2/c1-21-17-19-15(18-10-11-6-3-2-4-7-11)14-12-8-5-9-13(12)22-16(14)20-17/h2-4,6-7H,5,8-10H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUCQZAUNCDETE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C2C3=C(CCC3)SC2=N1)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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